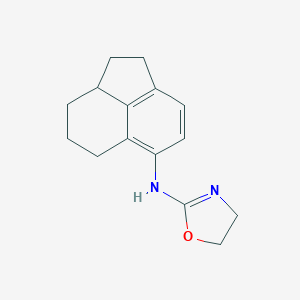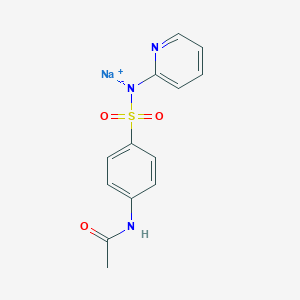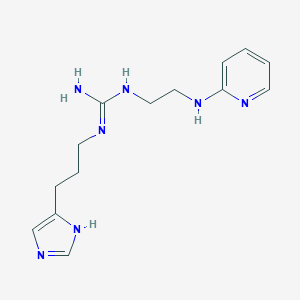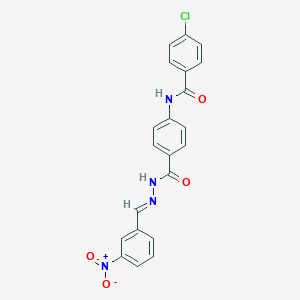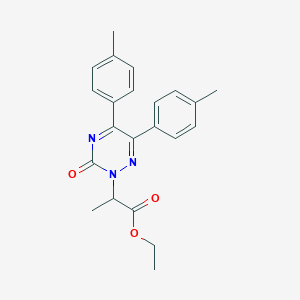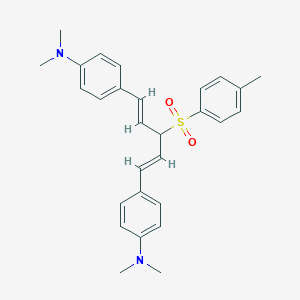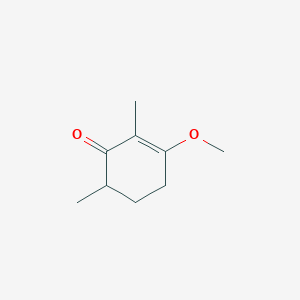
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,6-dimethylphenyl ketone, is a chemical compound that belongs to the class of cyclic ketones. It is a colorless liquid with a sweet and floral odor. This compound has been widely used in the field of scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group. It can also act as a mild Lewis acid catalyst in some reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. However, it has been reported to exhibit antioxidant and anti-inflammatory properties in some studies.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one in lab experiments is its high reactivity and selectivity. It can be used as a versatile reagent for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity and flammability.
Future Directions
There are several future directions for the study of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. One of the potential areas of application is in the field of medicinal chemistry. This compound has been reported to exhibit potential anti-cancer and anti-inflammatory properties, and further studies are needed to explore its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new bioactive molecules.
Synthesis Methods
The synthesis of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-methoxyacetophenone with isobutyraldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is obtained in good yield.
Scientific Research Applications
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound has been used as a reagent for the synthesis of various organic compounds such as flavonoids, terpenoids, and alkaloids.
properties
CAS RN |
105518-36-3 |
|---|---|
Product Name |
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methoxy-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3 |
InChI Key |
QPXBKAUORNTNCE-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C1=O)C)OC |
Canonical SMILES |
CC1CCC(=C(C1=O)C)OC |
synonyms |
2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



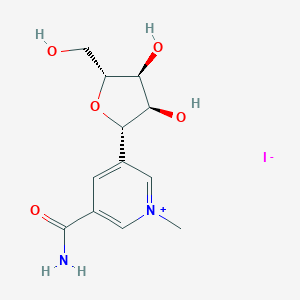
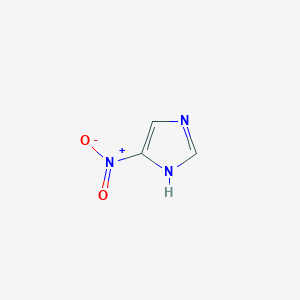
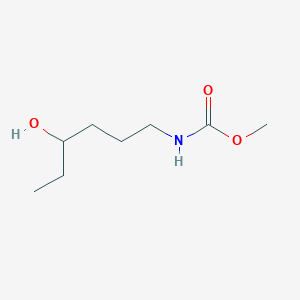
![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)
